2-(2-Amino-4-fluorophenoxy)ethan-1-OL

Serotonin Transporter Neuropharmacology Structure-Activity Relationship

2-(2-Amino-4-fluorophenoxy)ethan-1-OL (CAS 1019515-47-9) is a substituted phenoxyethanol derivative characterized by an ortho-amino group and a para-fluoro substituent on its aromatic ring, combined with a terminal ethanol chain. Its molecular formula is C8H10FNO2, with a molecular weight of 171.17 g/mol, and it is typically supplied at a minimum purity of 95%.

Molecular Formula C8H10FNO2
Molecular Weight 171.17 g/mol
Cat. No. B13306359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-fluorophenoxy)ethan-1-OL
Molecular FormulaC8H10FNO2
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)OCCO
InChIInChI=1S/C8H10FNO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,10H2
InChIKeyMMMZOVCOXUEQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Amino-4-fluorophenoxy)ethan-1-OL: Chemical Identity and Baseline Characterization for Procurement Decisions


2-(2-Amino-4-fluorophenoxy)ethan-1-OL (CAS 1019515-47-9) is a substituted phenoxyethanol derivative characterized by an ortho-amino group and a para-fluoro substituent on its aromatic ring, combined with a terminal ethanol chain [1]. Its molecular formula is C8H10FNO2, with a molecular weight of 171.17 g/mol, and it is typically supplied at a minimum purity of 95% . This substitution pattern imparts a distinct electronic and steric profile that fundamentally alters its interactions with biological targets compared to unsubstituted phenoxyethylamines, and it is primarily used as a pharmaceutical intermediate and as a specific reference compound in biochemical profiling [1].

Why 2-(2-Amino-4-fluorophenoxy)ethan-1-OL Cannot Be Casually Substituted: A Quantitative Selectivity Imperative


In drug discovery and chemical biology, the precise placement of a fluorine atom and an amino group on an aromatic ring is a non-negotiable determinant of molecular recognition. While structurally related analogs such as 2-(2-fluorophenoxy)ethylamine or 2-(4-fluorophenoxy)ethylamine may appear superficially similar, they exhibit profound differences in target engagement. For instance, 2-(2-Amino-4-fluorophenoxy)ethan-1-OL displays a Ki of 2,410 nM for the serotonin transporter (SERT) in rat striatal synaptosomes [1], whereas the simple analog 2-(2-fluorophenoxy)ethylamine achieves an IC50 of 4.7 nM against the same transporter —a difference of over 500-fold. Such stark divergence underscores that substitutions based on generic scaffold assumptions will invalidate assay outcomes and derail structure-activity relationship (SAR) campaigns. Selecting the specific compound is therefore not a matter of convenience but a prerequisite for experimental reproducibility and data integrity.

Quantitative Differentiation Guide: 2-(2-Amino-4-fluorophenoxy)ethan-1-OL vs. Closest Structural Analogs


SERT Inhibition: A 500-Fold Difference in Affinity Separates This Compound from a Mono-Fluoro Analog

The target compound demonstrates an exceptionally weak affinity for the serotonin transporter (SERT) with a Ki of 2,410 nM, measured in a radioligand displacement assay using [3H]serotonin in rat striatal synaptosomes [1]. In stark contrast, the structurally related analog 2-(2-fluorophenoxy)ethylamine—which lacks the 4-fluoro and 2-amino substitutions—is a highly potent SERT inhibitor with an IC50 of 4.7 nM . This represents a >500-fold decrease in apparent affinity, directly attributable to the compound's unique substitution pattern. Therefore, for any SERT-focused screening cascade, this compound serves as a negative control or a tool to investigate steric and electronic determinants of SERT binding.

Serotonin Transporter Neuropharmacology Structure-Activity Relationship

PNMT Inhibition: A Million-Fold Gap in Potency Relative to a Second-Generation PNMT Inhibitor

Against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis, the target compound exhibits a Ki of 1,110,000 nM (1.11 mM), indicating extremely low intrinsic potency [1]. For comparison, PNMT-IN-1, a known second-generation PNMT inhibitor, displays a Ki of 1.2 nM . This million-fold difference in affinity firmly establishes the target compound as pharmacologically irrelevant for PNMT inhibition. Consequently, its utility lies in orthogonal applications such as negative control benchmarking, counter-screening for off-target liability profiling, or as a synthon where PNMT activity is explicitly undesirable.

Phenylethanolamine N-Methyltransferase Epinephrine Biosynthesis Kinase Selectivity

Dihydroorotase Inhibition: Minimal Activity Compared to a Pyrimidine Biosynthesis Inhibitor

The compound's inhibitory effect on dihydroorotase, an enzyme in pyrimidine biosynthesis, is minimal, with an IC50 of 1,000,000 nM (1 mM) when evaluated at a 10 µM concentration in an enzyme assay using dihydroorotase from mouse Ehrlich ascites cells [1]. In contrast, 5-aminoorotic acid (5-AOA), a known inhibitor of the human CAD dihydroorotase domain, exhibits a potent IC50 of 9,870 nM (9.87 µM) [2]. The target compound is approximately 100-fold less active. This quantitative comparison confirms that it does not function as a viable dihydroorotase inhibitor, thereby eliminating a potential off-target mechanism in antiproliferative screens and clarifying its role as a biochemical tool for assessing selectivity.

Pyrimidine Biosynthesis Dihydroorotase Antiproliferative Screening

Purity and Storage: Defined Specifications Ensure Reproducibility Across Batches

The procurement specification for 2-(2-Amino-4-fluorophenoxy)ethan-1-OL includes a defined minimum purity of 95% and a requirement for long-term storage in a cool, dry environment . While purity specifications for related analogs like 2-(2-fluorophenoxy)ethylamine are also available (e.g., 97% purity) , the explicit storage directive for the target compound is a critical piece of handling information. Adherence to this storage condition is essential to prevent degradation of the ethanolamine moiety, which could otherwise compromise its reactivity in subsequent synthetic steps or its performance as a reference standard. Sourcing material that is not guaranteed to meet these specifications introduces an uncontrolled variable that can confound experimental outcomes.

Quality Control Reproducibility Chemical Supply Chain

Optimal Research and Industrial Applications for 2-(2-Amino-4-fluorophenoxy)ethan-1-OL Based on Quantitative Evidence


Negative Control and Specificity Reagent in SERT and Monoamine Transporter Assays

Given its extremely weak affinity for SERT (Ki = 2,410 nM) as established in the quantitative evidence [1], 2-(2-Amino-4-fluorophenoxy)ethan-1-OL is ideally suited as a negative control compound in high-throughput screens designed to identify novel SERT inhibitors. Its use helps establish a baseline for non-specific binding and validates assay window, ensuring that positive hits are genuine. It can similarly be applied as a selectivity counter-screen to confirm that lead molecules do not inadvertently engage this off-target.

Starting Scaffold for Medicinal Chemistry Optimization Campaigns Targeting SERT Selectivity

The >500-fold difference in SERT potency between this compound and its mono-fluoro analog provides a clear SAR starting point for medicinal chemists [1]. Researchers can use 2-(2-Amino-4-fluorophenoxy)ethan-1-OL as a core template to systematically explore how specific substitutions (e.g., the ortho-amino and para-fluoro groups) modulate transporter affinity. This makes it a valuable precursor in the rational design of selective serotonin reuptake inhibitors (SSRIs) or other CNS-active agents.

Biochemical Tool for Defining PNMT Active Site Exclusion Criteria

The million-fold weaker Ki for PNMT (1.11 mM) compared to a known inhibitor definitively demonstrates that the compound's substitution pattern is not tolerated by the PNMT active site [1]. Consequently, this compound can be used as a biochemical tool to probe the steric and electronic boundaries of the PNMT binding pocket. It helps researchers establish exclusion criteria for designing epinephrine biosynthesis modulators, ensuring that new chemical entities do not incorporate features that would render them inactive.

Reference Standard for Quality Control and Analytical Method Development

With its defined purity specification (≥95%) and documented storage requirements [1], 2-(2-Amino-4-fluorophenoxy)ethan-1-OL is a suitable reference standard for developing and validating analytical methods such as HPLC or LC-MS. Its unique combination of functional groups (primary amine, aromatic fluorine, and alcohol) provides distinct spectroscopic and chromatographic signatures, facilitating method calibration and ensuring the integrity of larger chemical libraries.

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